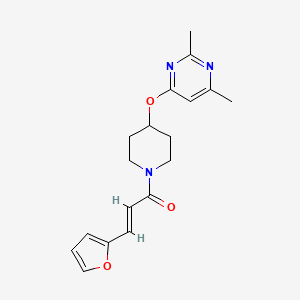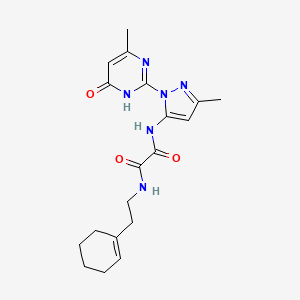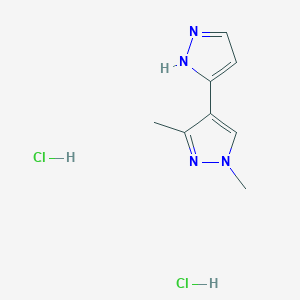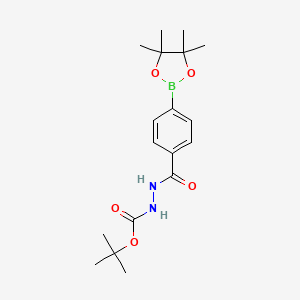![molecular formula C26H28N4O3 B2668295 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea CAS No. 896352-46-8](/img/structure/B2668295.png)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDP is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Biological Properties
A study by Геворгян et al. (2017) explored the synthesis of related compounds and their biological properties, including anti-inflammatory, analgesic, and peripheral N-cholinolytic activities. These properties suggest potential therapeutic applications in treating inflammation and pain (Геворгян et al., 2017).
Antimicrobial Activities
Temiz-Arpaci et al. (2021) reported on the synthesis and antimicrobial activities of novel benzoxazole compounds, demonstrating promising activity against Pseudomonas aeruginosa. This indicates the compound's potential in antimicrobial applications (Temiz-Arpaci et al., 2021).
Another study by Mandala et al. (2013) focused on the synthesis of novel chromen-2-one derivatives with significant antibacterial and antifungal activity, further underscoring the potential pharmaceutical applications of related compounds (Mandala et al., 2013).
Computational Studies
Beegum et al. (2019) conducted a spectroscopic and computational study of a benzoxazole derivative, highlighting its antibacterial activity and suggesting a potential role in drug development for bacterial infections (Beegum et al., 2019).
properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c31-26(28-21-7-3-1-4-8-21)27-18-23(20-11-12-24-25(17-20)33-19-32-24)30-15-13-29(14-16-30)22-9-5-2-6-10-22/h1-12,17,23H,13-16,18-19H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNMBVOJFLLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)



![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)






![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)
